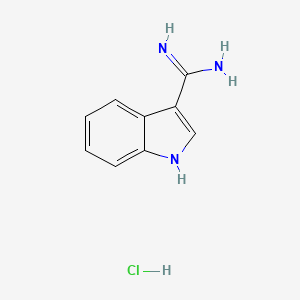
4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine
説明
4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine is a unique chemical compound with the linear formula C9H11NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(OCCO1)C2=CC=NC=C2 and the InChI string 1S/C9H11NO2/c1-9(11-6-7-12-9)8-2-4-10-5-3-8/h2-5H,6-7H2,1H3 . Physical and Chemical Properties Analysis
The molecular formula of this compound is C9H11NO2 . The molecular weight is not explicitly mentioned, but it can be calculated based on the molecular formula.科学的研究の応用
Muscarinic Receptor Affinity and Functional Activity
- Study Insight: A study by Dei et al. (2005) investigated muscarinic ligands derived from 1,3-dioxolane and 1,3-oxathiolane cycles, showing selectivity toward hm2 receptors and partial agonist behavior in muscarinic receptors. These findings are significant for understanding receptor subtype selectivity and functional activity in pharmacology (Dei et al., 2005).
Synthesis and Pharmacological Study of Thiazolidinones and Mannich Bases
- Study Insight: Dave et al. (2007) conducted research on the synthesis of thiazolidinones and Mannich bases from a compound similar to 4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine, exploring their antimicrobial and antitubercular activities. This research highlights the potential of such compounds in the development of new antimicrobial agents (Dave et al., 2007).
Molecular Complex Reactions with Amines
- Study Insight: Efremova et al. (2004) examined the reactions of a molecular complex related to this compound with amines, leading to the synthesis of aminodinitrobutadienes. This study contributes to our understanding of complex molecular reactions involving similar compounds (Efremova et al., 2004).
Synthesis of Heterocyclic Systems
- Study Insight: Research by Bogolyubov et al. (2004) focused on the synthesis of heterocyclic systems using a compound similar to this compound. This study is crucial for advancing the field of heterocyclic chemistry and developing new synthetic methodologies (Bogolyubov et al., 2004).
Application in Catalysis and Polymerization
- Study Insight: Deeken et al. (2006) explored the use of group 10 metal aminopyridinato complexes in catalysis and polymerization, employing compounds related to this compound. This research provides insights into the development of new catalysts for industrial applications (Deeken et al., 2006).
Safety and Hazards
特性
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(12-4-5-13-9)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSVVCPYNJQMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253991 | |
| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80882-44-6 | |
| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80882-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[4-(Methylthio)phenyl]piperazine](/img/structure/B3155698.png)




